potassium;3-chloroprop-1-ene
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Overview
Description
Potassium;3-chloroprop-1-ene, also known as 3-chloroprop-1-ene, is an organic compound with the formula C3H5Cl. It is a colorless liquid that is insoluble in water but soluble in common organic solvents. This compound is primarily used as an intermediate in the production of various chemicals and materials, including plastics and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloroprop-1-ene can be synthesized through the chlorination of propylene. At lower temperatures, the main product is 1,2-dichloropropane, but at 500°C, 3-chloroprop-1-ene predominates, being formed via a free radical reaction .
Industrial Production Methods
On an industrial scale, 3-chloroprop-1-ene is produced by the chlorination of propylene. This process involves the reaction of propylene with chlorine gas at elevated temperatures, typically around 500°C, to yield 3-chloroprop-1-ene as the main product .
Chemical Reactions Analysis
Types of Reactions
3-chloroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide results in the formation of prop-2-en-1-ol.
Oxidative Addition: It can undergo oxidative addition to palladium (0) to give allylpalladium chloride dimer.
Major Products Formed
Prop-2-en-1-ol: Formed by reacting 3-chloroprop-1-ene with dilute aqueous sodium hydroxide.
Allylpalladium Chloride Dimer: Formed through oxidative addition to palladium (0).
Scientific Research Applications
3-chloroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of plastics and other materials.
Mechanism of Action
The mechanism of action of 3-chloroprop-1-ene involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophiles, leading to the formation of substituted products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .
Comparison with Similar Compounds
Similar Compounds
Allyl Chloride: Another chlorinated derivative of propylene with similar reactivity.
1,2-Dichloropropane: Formed at lower temperatures during the chlorination of propylene.
Uniqueness
3-chloroprop-1-ene is unique due to its specific reactivity and applications as an intermediate in the production of various chemicals and materials. Its ability to undergo both substitution and addition reactions makes it a versatile compound in organic synthesis .
Properties
CAS No. |
138805-25-1 |
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Molecular Formula |
C3H4ClK |
Molecular Weight |
114.61 g/mol |
IUPAC Name |
potassium;3-chloroprop-1-ene |
InChI |
InChI=1S/C3H4Cl.K/c1-2-3-4;/h2-3H,1H2;/q-1;+1 |
InChI Key |
NBXATYLCGYNYDA-UHFFFAOYSA-N |
Canonical SMILES |
C=C[CH-]Cl.[K+] |
Origin of Product |
United States |
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